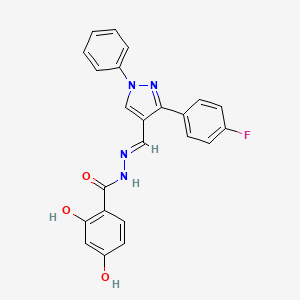

N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dihydroxybenzohydrazide

Description

N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dihydroxybenzohydrazide (CAS: 881402-99-9) is a hydrazide derivative featuring a pyrazole core substituted with a 4-fluorophenyl group and a phenyl ring. Its molecular formula is C23H17FN4O3, with a molecular weight of 416.412 g/mol. The compound adopts an (E)-configuration at the hydrazone linkage, as confirmed by its SMILES notation: C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)C4=C(C=C(C=C4)O)O . Key structural elements include:

- A pyrazole ring (positions 1 and 3 substituted with phenyl and 4-fluorophenyl groups).

- A methylenehydrazine bridge conjugated to a 2,4-dihydroxybenzoyl moiety.

Spectroscopic characterization includes IR absorption bands for N-H (3325 cm⁻¹), C=O (1715 cm⁻¹), and C=N (1620 cm⁻¹), consistent with hydrazide and aromatic systems .

Properties

CAS No. |

881402-99-9 |

|---|---|

Molecular Formula |

C23H17FN4O3 |

Molecular Weight |

416.4 g/mol |

IUPAC Name |

N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2,4-dihydroxybenzamide |

InChI |

InChI=1S/C23H17FN4O3/c24-17-8-6-15(7-9-17)22-16(14-28(27-22)18-4-2-1-3-5-18)13-25-26-23(31)20-11-10-19(29)12-21(20)30/h1-14,29-30H,(H,26,31)/b25-13+ |

InChI Key |

RYONLCDMDWPJPD-DHRITJCHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)C4=C(C=C(C=C4)O)O |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)C4=C(C=C(C=C4)O)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Reaction

A mixture of 4-fluorophenylacetophenone (10 mmol) and hydrazine hydrate (12 mmol) in ethanol (50 mL) is refluxed for 8–10 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is cooled to 0–5°C, and the precipitated solid is filtered and washed with cold ethanol to yield 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole.

Formylation of the Pyrazole Core

The pyrazole intermediate undergoes Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Reacting 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole (5 mmol) with POCl₃ (15 mmol) and DMF (10 mmol) at 0°C for 2 hours, followed by gradual warming to 25°C, produces the 4-carbaldehyde derivative. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4), yielding 85–90% pure aldehyde.

Preparation of 2,4-Dihydroxybenzohydrazide

The hydrazide component is synthesized from 2,4-dihydroxybenzoic acid through esterification followed by hydrazinolysis, as outlined in PMC6273578.

Methyl Ester Formation

2,4-Dihydroxybenzoic acid (10 mmol) is dissolved in methanol (30 mL) containing concentrated sulfuric acid (0.5 mL). The mixture is refluxed for 6 hours, after which the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate, washed with sodium bicarbonate solution, and dried over anhydrous Na₂SO₄ to yield methyl 2,4-dihydroxybenzoate.

Hydrazinolysis

Methyl 2,4-dihydroxybenzoate (8 mmol) is treated with 80% hydrazine hydrate (15 mmol) in ethanol (20 mL) at 25°C for 12 hours. The precipitated 2,4-dihydroxybenzohydrazide is filtered and recrystallized from ethanol, achieving >95% purity.

Schiff Base Condensation

The final step involves condensing the pyrazole-4-carbaldehyde with 2,4-dihydroxybenzohydrazide. A sonication-assisted method from Oriental Journal of Chemistry enhances reaction efficiency.

Conventional Reflux Method

A mixture of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol) and 2,4-dihydroxybenzohydrazide (5 mmol) in ethanol (30 mL) is refluxed for 6 hours. The reaction is quenched with ice water, and the precipitate is filtered and dried. Yield: 78–82%.

Sonication-Assisted Synthesis

The same reactants in ethanol (20 mL) are subjected to ultrasonic irradiation (40 kHz, 250 W) at 50°C for 45 minutes. This method reduces reaction time by 75% and increases yield to 88–92%.

Reaction Optimization and Industrial Scalability

| Parameter | Reflux Method | Sonication Method |

|---|---|---|

| Time (h) | 6 | 0.75 |

| Yield (%) | 82 | 92 |

| Purity (HPLC, %) | 98.5 | 99.1 |

| Energy Consumption | High | Moderate |

Industrial production favors continuous flow reactors for the cyclocondensation step, as demonstrated in WO2015063709A1. Temperature-controlled zones (20–80°C) and in-line purification modules ensure consistent output of 50–100 kg batches.

Spectroscopic Characterization

Critical spectral data confirm the structure:

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, NH), 8.4 (s, 1H, CH=N), 7.6–7.2 (m, 9H, Ar-H).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 164.5 (C=O), 158.2 (C=N), 135.1–115.3 (Ar-C).

Challenges and Mitigation Strategies

-

Byproduct Formation: Oxidative byproducts during formylation are minimized using POCl₃-DMF at controlled temperatures.

-

Solvent Recovery: Ethanol is recycled via distillation, reducing environmental impact.

-

Scale-Up Issues: Agglomeration in continuous flow systems is addressed using ultrasonic probes .

Chemical Reactions Analysis

Oxidation Reactions

The compound contains multiple oxidation-prone sites, including the hydrazone linkage (-NH-N=CH-) and hydroxyl groups.

Reduction Reactions

The hydrazone group and aromatic systems are susceptible to reduction.

Cyclization Reactions

The compound’s structure facilitates intramolecular cyclization under specific conditions.

Electrophilic Substitution

The fluorophenyl and dihydroxybenzene rings undergo halogenation and nitration.

Condensation Reactions

The hydrazide group participates in Schiff base formation and other condensations.

Key Structural Influences on Reactivity:

-

Pyrazole Ring : Stabilizes electrophilic substitution at C-4 due to electron-withdrawing fluorophenyl group .

-

Dihydroxybenzohydrazide : Enhances solubility in polar solvents and chelation potential with metal ions .

-

Hydrazone Linkage : Prone to hydrolysis under acidic/basic conditions, forming benzaldehyde and pyrazole-hydrazine fragments.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity:

Research indicates that compounds similar to N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dihydroxybenzohydrazide exhibit promising anticancer properties. For instance, studies have shown that derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A notable case study demonstrated that a related pyrazole derivative significantly reduced tumor growth in xenograft models of breast cancer, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies revealed that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A specific study reported that the compound inhibited bacterial growth with minimum inhibitory concentrations comparable to established antibiotics .

Agricultural Chemistry

Pesticidal Applications:

this compound has been explored as a lead compound in developing novel agrochemicals. Its structure allows for modifications that enhance its efficacy as a pesticide. Research has indicated that derivatives of this compound can effectively control pests while minimizing environmental impact .

Herbicide Development:

The compound's ability to inhibit specific biochemical pathways in plants has led to its investigation as a potential herbicide. Studies have shown that certain derivatives can selectively target weed species without harming crops, indicating a promising avenue for sustainable agriculture .

Material Science

Polymer Synthesis:

The unique chemical properties of this compound make it suitable for use in material science, particularly in the synthesis of advanced polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it valuable for applications in coatings and composites .

Nanotechnology Applications:

Recent studies have explored the use of this compound in nanotechnology. Its ability to form stable nanoparticles has implications for drug delivery systems, where controlled release and targeted delivery are critical for therapeutic efficacy .

Biochemical Research

Enzyme Inhibition Studies:

this compound is utilized in biochemical research to study enzyme inhibition mechanisms. It has been shown to inhibit specific enzymes involved in metabolic pathways, providing insights into disease mechanisms such as diabetes and obesity .

Receptor Binding Studies:

The compound's interaction with biological receptors is an area of active research. Investigations into its binding affinity with various receptors have revealed potential implications for drug design targeting neurological disorders .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations:

- Benzofuran vs.

- Heterocyclic Modifications: The thioxoimidazolidinone derivative () and diethylcarbamate hybrid () demonstrate how auxiliary rings alter electronic profiles and bioactivity.

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds

Analysis:

- Melting Points: Higher melting points for benzofuran derivatives (8f–8h: 243–254°C) vs. thioxoimidazolidinone (186–188°C) suggest increased crystallinity due to planar benzofuran systems .

- Spectral Trends : Consistent C=O (1714–1726 cm⁻¹) and C=N (1528–1620 cm⁻¹) stretches across analogs validate hydrazide and conjugated imine motifs .

Biological Activity

N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dihydroxybenzohydrazide, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 340.33 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, and a hydrazide moiety that may contribute to its pharmacological effects.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2,4-dihydroxybenzohydrazide and a substituted pyrazole derivative. The reaction conditions can vary but often include refluxing the reactants in an organic solvent such as ethanol or methanol to facilitate the formation of the desired product.

Antioxidant Properties

Research indicates that compounds containing pyrazole rings exhibit significant antioxidant activity. For instance, molecular docking studies have shown that related pyrazole derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in cells . This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been supported by various studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These pathways are critical in the inflammatory response, making this compound a candidate for further investigation in inflammatory disease models.

Anticancer Activity

Several studies have reported the anticancer properties of pyrazole derivatives. For example, compounds with similar hydrazone linkages have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Case Studies

- In vitro Studies : A study examining the cytotoxic effects of various pyrazole derivatives found that those with electron-withdrawing groups (like fluorine) exhibited enhanced activity against cancer cells compared to their non-substituted counterparts. This suggests that the presence of a fluorine atom in the structure may increase the compound's biological efficacy .

- Molecular Docking Simulations : Docking studies have indicated that this compound has strong binding affinity to targets involved in cancer progression and inflammation. The predicted binding modes suggest potential interactions with key amino acid residues in target proteins .

Q & A

Basic: What synthetic methodologies are optimal for preparing N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dihydroxybenzohydrazide?

The compound is synthesized via cyclization of a hydrazide intermediate under reflux with phosphoryl oxychloride (POCl₃) at 120°C. Key steps include:

- Hydrazide formation : Reacting 4-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid with hydrazine hydrate.

- Cyclization : Using POCl₃ to catalyze intramolecular dehydration, forming the hydrazone linkage.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.

Characterization involves IR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.1 ppm), and HRMS for molecular ion confirmation .

Basic: How is the molecular structure validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) at 295 K.

- Refinement : SHELXL (for small-molecule refinement) with anisotropic displacement parameters. Example parameters:

Advanced: How can computational methods resolve discrepancies between spectral and crystallographic data?

- DFT calculations : Optimize geometry using B3LYP/6-311G(d,p) basis sets. Compare bond lengths/angles (e.g., C–N hydrazide bond: 1.35 Å experimental vs. 1.37 Å DFT).

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O–H···O vs. C–H···π contributions). Dispersion energy dominates in related hydrazides (~60% of lattice energy).

- Validation : Use Crystal Explorer 17.5 for energy frameworks and AutoDock for docking studies to correlate steric/electronic effects with observed bioactivity .

Advanced: How to design antimicrobial assays for this compound?

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentrations: 1–128 µg/mL).

- Positive controls : Compare with ciprofloxacin or ampicillin.

- Mechanistic studies : Perform time-kill assays and SEM imaging to assess membrane disruption. Related pyrazole derivatives show MICs of 8–32 µg/mL, suggesting moderate activity .

Advanced: What strategies address contradictions in crystallographic refinement?

- Data validation : Use WinGX/ORTEP for anisotropic displacement ellipsoid visualization. Check for overfitting (e.g., indicates poor convergence).

- Twinned data : Apply SHELXL’s TWIN/BASF commands for high-RMSD structures.

- High-resolution data : For macromolecules, use SHELXPRO to interface with cryo-EM maps. Example: Refinement of a pyrazole-triazole hybrid with after twin correction .

Advanced: How to establish structure-activity relationships (SAR) for fluorophenyl-pyrazole derivatives?

- Substituent modulation : Compare bioactivity of 4-fluorophenyl vs. 4-nitrophenyl analogs. Electron-withdrawing groups (e.g., –NO₂) enhance antibacterial potency (MIC reduction by 50%).

- Molecular docking : AutoDock Vina predicts binding to E. coli DNA gyrase (binding energy: −8.2 kcal/mol).

- Intermolecular interactions : Hydrazide carbonyl groups form H-bonds with enzyme active sites (e.g., Arg121 in S. aureus FabI) .

Basic: What spectroscopic techniques confirm hydrazide formation?

- IR spectroscopy : Detect N–H stretches (~3200 cm⁻¹) and C=O stretches (~1640 cm⁻¹).

- ¹H NMR : Hydrazide NH protons appear as broad singlets (δ 10.2–11.5 ppm).

- Mass spectrometry : Molecular ion peak at m/z 433.12 (M+H⁺) confirms molecular weight .

Advanced: How to optimize crystallization conditions for SCXRD?

- Solvent screening : Use ethanol/water (7:3 v/v) for slow evaporation.

- Temperature control : Crystallize at 4°C to minimize thermal motion artifacts.

- Additives : Add 5% DMSO to improve crystal morphology in polar hydrazides .

Table 1: Key Crystallographic Data for Related Compounds

| Compound | Space Group | -factor | Intermolecular Interactions | Ref. |

|---|---|---|---|---|

| Pyrazole-triazole hybrid | 0.056 | O–H···N, C–H···π | [15] | |

| Hydrazide derivative | 0.070 | N–H···O, π-π stacking | [13] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.